Otilonium bromide is a quaternary ammonium compound primarily used as an antispasmodic agent for the treatment of gastrointestinal disorders, particularly irritable bowel syndrome. It functions by relaxing the smooth muscles of the intestines, thereby alleviating spasmodic pain. The compound is marketed under various trade names, including Spasmomen, and has gained recognition for its efficacy in reducing abdominal pain associated with gastrointestinal motility disorders.
The compound was developed by the Italian pharmaceutical company Menarini and has been utilized in clinical settings since its introduction in the early 2000s. Otilonium bromide's mechanism of action involves selective inhibition of calcium ion influx into smooth muscle cells, which is critical for muscle contraction.
Otilonium bromide is classified as an antimuscarinic agent and a calcium channel blocker. It targets specific receptors in the gastrointestinal tract, including muscarinic receptors and tachykinin NK2 receptors, making it effective in managing symptoms associated with gastrointestinal spasms.
The synthesis of otilonium bromide involves several key steps, starting with o-octanoxy benzoic acid as the primary raw material. The synthetic route can be summarized as follows:
This method is noted for its simplicity, high yield, and suitability for large-scale production, making it efficient for industrial applications .
The reaction conditions typically involve using solvents like acetone under controlled temperatures (preferably between 10 to 15 degrees Celsius) to enhance yield and purity. Monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography are employed to track reaction progress .
Otilonium bromide has a molecular formula of C28H46BrN2O4 and a molecular weight of approximately 552.56 g/mol . Its structure includes a quaternary ammonium group that contributes to its pharmacological activity.
The compound's structural characteristics have been analyzed using various spectroscopic methods, revealing insights into its crystalline forms and stability. A new polymorphic form has been identified, which exhibits improved stability compared to previously known forms .
Otilonium bromide undergoes several chemical reactions that are pertinent to its pharmacological activity:
Research indicates that otilonium bromide's interactions lead to significant reductions in gastrointestinal motility and spasms, providing symptomatic relief in conditions like irritable bowel syndrome .
Otilonium bromide acts predominantly by inhibiting calcium ion entry into smooth muscle cells through L-type and T-type calcium channels. This blockade prevents the cascade of events leading to muscle contraction.
Studies have shown that otilonium bromide effectively reduces excessive intestinal contractions, leading to relaxation of the gastrointestinal tract. Its pharmacokinetic profile reveals minimal systemic absorption (approximately 3%), ensuring localized action within the gut .
Otilonium bromide is primarily utilized in clinical settings for:
Clinical trials have demonstrated that otilonium bromide significantly improves symptoms compared to placebo treatments, highlighting its role as a first-line therapy for abdominal pain relief .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4